- Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines, Journal of Organic Chemistry, 2017, 82(6), 3284-3290
Cas no 93-37-8 (2,7-Dimethylquinoline)
2,7-Dimethylquinoline structure
Product Name:2,7-Dimethylquinoline
N.o CAS:93-37-8
MF:C11H11N
MW:157.211742639542
MDL:MFCD00006763
CID:808020
PubChem ID:7138
Update Time:2024-10-26
2,7-Dimethylquinoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,7-Dimethylquinoline
- Quinoline,2,7-dimethyl-
- 2,7-Dimethylquinoline1000µg
- 2,7-Dimethylquinoline (ACI)
- m-Toluquinaldine
- NSC 5240
- 2,7-Dimethyl-quinoline
- DTXSID0059085
- 93-37-8
- Quinoline, 2,7-dimethyl-
- NSC5240
- DB-057396
- BDBM50159253
- SB67626
- I11455
- NSC-5240
- AS-49542
- Quinoline,7-dimethyl-
- MFCD00006763
- CS-0119502
- 2,7-Dimethylquinoline, 99%
- CHEMBL194876
- DTXCID1048835
- NS00039552
- AKOS015897204
- SCHEMBL951793
- EINECS 202-242-4
- 7K9YKG6MZP
- UNII-7K9YKG6MZP
-
- MDL: MFCD00006763
- Inchi: 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
- Chave InChI: QXKPLNCZSFACPU-UHFFFAOYSA-N
- SMILES: N1C(C)=CC=C2C=1C=C(C)C=C2
Propriedades Computadas
- Massa Exacta: 157.08900
- Massa monoisotópica: 157.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
- Complexidade: 155
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12.9A^2
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 3
Propriedades Experimentais
- Cor/Forma: 针状结晶。
- Densidade: 1.0491 (estimate)
- Ponto de Fusão: 58-60 °C(lit.)
- Ponto de ebulição: 264.55°C
- Ponto de Flash: 106.5°C
- Índice de Refracção: 1.6106 (estimate)
- PSA: 12.89000
- LogP: 2.85160
- Solubilidade: 溶于乙醇、乙醚和苯。
2,7-Dimethylquinoline Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,7-Dimethylquinoline Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004003-1g |
2,7-Dimethylquinoline |
93-37-8 | 95% | 1g |
$441.00 | 2023-08-31 | |
| Chemenu | CM145105-1g |
2,7-Dimethylquinoline |
93-37-8 | 95% | 1g |
$421 | 2021-08-05 | |
| abcr | AB460476-250 mg |
2,7-Dimethylquinoline, 95%; . |
93-37-8 | 95% | 250mg |
€146.00 | 2023-06-15 | |
| abcr | AB460476-1 g |
2,7-Dimethylquinoline, 95%; . |
93-37-8 | 95% | 1g |
€280.10 | 2023-06-15 | |
| Chemenu | CM145105-250mg |
2,7-Dimethylquinoline |
93-37-8 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM145105-1g |
2,7-Dimethylquinoline |
93-37-8 | 95%+ | 1g |
$162 | 2024-07-19 | |
| Apollo Scientific | OR928151-1g |
2,7-Dimethylquinoline |
93-37-8 | 95% | 1g |
£112.00 | 2025-02-21 | |
| Apollo Scientific | OR928151-5g |
2,7-Dimethylquinoline |
93-37-8 | 95% | 5g |
£557.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D480433-1g |
2,7-DIMETHYLQUINOLINE |
93-37-8 | 95% | 1g |
$395 | 2024-05-24 | |
| eNovation Chemicals LLC | D480433-5g |
2,7-DIMETHYLQUINOLINE |
93-37-8 | 95% | 5g |
$785 | 2024-05-24 |
2,7-Dimethylquinoline Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid , 2,4,6-Trimethylpyridine , Palladium diacetate Solvents: Ethanol ; 16 h, 150 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Gold (titania-containing nanoparticles) , Titania (gold-containing nanoparticles) ; 5 h, 30 °C
Referência
- One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticles, Catalysis Communications, 2011, 12(6), 389-393
Método de produção 3
Condições de reacção
1.1 Catalysts: Titania , Atomic nitrogen ; 4 h, 30 °C
Referência
- Facile Synthesis of 2-Methylquinolines From Anilines on Mesoporous N-Doped TiO2 Under UV and Visible Light, Synthesis and Reactivity in Inorganic, 2013, 43(4), 500-508
Método de produção 4
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium thiosulfate , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Chloroform , Toluene ; 5 - 15 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C
Referência
- Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino Acids, Advanced Synthesis & Catalysis, 2018, 360(9), 1754-1760
Método de produção 5
Condições de reacção
1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ; 24 h, 80 °C
Referência
- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,
Método de produção 6
Condições de reacção
Referência
- The rhodium complex-catalyzed synthesis of quinolines from aminoarenes and aliphatic aldehydes, Bulletin of the Chemical Society of Japan, 1981, 54(11), 3460-5
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Referência
- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives, Synthetic Communications, 2010, 40(15), 2336-2340
Método de produção 9
Condições de reacção
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 8.5 h, 80 °C
Referência
- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers, Tetrahedron Letters, 2014, 55(15), 2406-2409
Método de produção 10
Condições de reacção
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ; 2 h, 140 °C; 140 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized
Referência
- Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalysts, Russian Chemical Bulletin, 2013, 62(1), 133-137
Método de produção 11
Condições de reacção
1.1 Solvents: Ethanol ; 5 h, 30 °C
Referência
- Nano N-TiO2 mediated selective photocatalytic synthesis of quinaldines from nitrobenzenes, RSC Advances, 2012, 2(7), 2848-2855
Método de produção 12
Condições de reacção
1.1 Catalysts: Titania (Au-doped) ; 4 h, heated; 30 min, 30 ± 1 °C
Referência
- Au-doped TiO2 nanoparticles for selective photocatalytic synthesis of quinaldines from anilines in ethanol, Tetrahedron Letters, 2010, 51(37), 4911-4914
Método de produção 13
Condições de reacção
1.1 Catalysts: Platinum , Titania Solvents: Ethanol ; 5 h, 30 °C
Referência
- Novel redox photocatalyst Pt-TiO2 for the synthesis of 2-methylquinolines from nitroarenes, Bulletin of the Chemical Society of Japan, 2011, 84(9), 953-959
Método de produção 14
Condições de reacção
1.1 Catalysts: Silver , Titania Solvents: Ethanol ; 3 h, 30 °C
Referência
- Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2, Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61
Método de produção 15
Condições de reacção
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid , Pyridine , Palladium chloride ; 16 h, 150 °C
Referência
- Preparation method of quinoline derivatives, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Dimethylzinc , Lithium tert-butoxide Solvents: Toluene ; 3 h, 120 °C
Referência
- ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism, Journal of the American Chemical Society, 2020, 142(30), 13235-13245
Método de produção 17
Condições de reacção
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate , Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ; 20 h, 140 °C
Referência
- Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenes, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039
Método de produção 18
Condições de reacção
Referência
- Orientation effects in the synthesis of quinoline derivatives, Tetrahedron, 1983, 39(17), 2831-41
Método de produção 19
Condições de reacção
Referência
- Preparation of benzazole derivatives for treating allergy disorders, Japan, , ,
Método de produção 20
Condições de reacção
Referência
- Thermolysis of polyazapentadienes. Part 7. An unambiguous route to 7-substituted quinolines from cinnamaldehyde derivatives, Journal of the Chemical Society, 1984, (7), 1569-72
2,7-Dimethylquinoline Raw materials
2,7-Dimethylquinoline Preparation Products
2,7-Dimethylquinoline Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:93-37-8)2,7-DIMETHYLQUINOLINE
Número da Ordem:sfd12791
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:36
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:93-37-8)2,7-Dimethylquinoline
Número da Ordem:A844573
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:03
Preço ($):337.0
E- mail:sales@amadischem.com
2,7-Dimethylquinoline Literatura Relacionada
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
93-37-8 (2,7-Dimethylquinoline) Produtos relacionados
- 877-43-0(2,6-Dimethylquinoline)
- 1196-79-8(2,5-Dimethyl-1H-indole)
- 2243-89-2(2,4,6-trimethylquinoline)
- 72681-37-9(2,6,7-Trimethylquinoline)
- 5649-36-5(2,6-Dimethyl-1H-indole)
- 71633-43-7(Quinoline,2,4,7-trimethyl-)
- 27323-28-0(1H-Indole, methyl-)
- 1198-37-4(2,4-Dimethylquinoline)
- 155136-72-4(6H-Pyrido[3,2-b]carbazole,2,4-dimethyl-)
- 72681-40-4(Quinoline, 2,4,6,7-tetramethyl-)